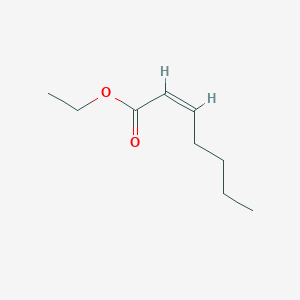
Ethyl cis-2-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cis-2-heptenoate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of heptenoic acid and ethanol. This compound is known for its fruity aroma and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cis-2-heptenoate can be synthesized through the esterification of cis-2-heptenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-heptenoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cis-2-heptenoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Cis-2-heptenoic acid and ethanol.
Reduction: Cis-2-heptenol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl cis-2-heptenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of ethyl cis-2-heptenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Ethyl cis-2-heptenoate can be compared with other similar esters such as:
Ethyl trans-2-heptenoate: Differing in the configuration around the double bond, which can affect its reactivity and aroma.
Ethyl 4-heptenoate: Varying in the position of the double bond, leading to different chemical properties and applications.
Ethyl trans-2-pentenoate: A shorter chain ester with different physical and chemical characteristics.
This compound is unique due to its specific configuration and the resulting properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.
Properties
CAS No. |
35066-42-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (Z)-hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChI Key |
CYLQPOIZDBIXFP-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC/C=C\C(=O)OCC |
Canonical SMILES |
CCCCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















